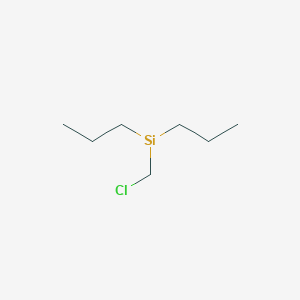

Silane, chloromethyldipropyl-

Description

"Silane, chloromethyldipropyl-" is an organosilicon compound characterized by a silicon atom bonded to a chloromethyl group and two propyl groups. While specific data on this compound is sparse in the provided evidence, organosilanes generally serve as critical intermediates in materials science, particularly in surface modification, adhesion promotion, and corrosion protection. The chloromethyl group enhances reactivity, enabling covalent bonding with substrates, while the propyl groups contribute to hydrophobicity and compatibility with organic matrices .

Propriétés

InChI |

InChI=1S/C7H16ClSi/c1-3-5-9(7-8)6-4-2/h3-7H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCDCXVPSQKATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](CCC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60779987 | |

| Record name | (Chloromethyl)(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60779987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-24-2 | |

| Record name | (Chloromethyl)(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60779987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of silane, chloromethyldipropyl- typically involves the reaction of chloromethylsilane with dipropylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of silane, chloromethyldipropyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: Silane, chloromethyldipropyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form silanol or siloxane derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically carried out in an organic solvent such as tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed in an inert atmosphere

Major Products: The major products formed from these reactions include various silane derivatives, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Silane, chloromethyldipropyl- has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a coupling agent in polymer chemistry.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties and resistance to environmental degradation .

Mécanisme D'action

The mechanism by which silane, chloromethyldipropyl- exerts its effects involves the formation of strong covalent bonds between the silicon atom and various substrates. This bonding capability is due to the presence of reactive functional groups that can interact with both organic and inorganic materials. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties to enhance adhesion and durability .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related silanes, emphasizing substituent effects on properties like reactivity, stability, and application performance.

Structural and Functional Analogues

Silane, chlorodimethyl[3-[2-[(tridecafluorooctyl)thio]ethoxy]propyl]- (InChIKey: YZDGCNDLWVNHLB-UHFFFAOYSA-N)

This compound (from ) features a fluorinated alkyl chain and a thioether linkage, contrasting with "chloromethyldipropyl-"’s simpler alkyl substituents. The fluorinated chain imparts extreme hydrophobicity and chemical resistance, making it suitable for high-performance coatings, while the thioether group enhances adhesion to metallic surfaces. In contrast, "chloromethyldipropyl-"’s propyl groups offer moderate hydrophobicity, favoring applications in polymer composites or concrete protection .Chlorotrimethylsilane (ClSi(CH₃)₃)

A simpler chlorinated silane, ClSi(CH₃)₃ is highly reactive due to three methyl groups, enabling rapid hydrolysis for surface functionalization. However, its volatility and lack of long alkyl chains limit its durability in coatings compared to "chloromethyldipropyl-", which benefits from propyl groups’ steric stabilization .

Performance in Concrete Protection

highlights silane impregnation as a superior method for concrete protection compared to conventional coatings. A hypothetical comparison table based on general silane behavior is proposed:

Research Findings and Limitations

Key Findings :

Limitations : Direct experimental data on "chloromethyldipropyl-" is absent in the provided evidence. The above comparisons rely on extrapolation from structurally related compounds and general silane chemistry principles.

Activité Biologique

Silane, chloromethyldipropyl- is a compound that has garnered attention in various fields due to its unique chemical properties and potential applications in biological systems. This article aims to explore its biological activity, focusing on its interactions with biological materials, potential antimicrobial properties, and its role in enhancing the properties of polymer composites.

Chemical Structure and Properties

Silane compounds are characterized by their silicon atom bonded to organic groups and functional groups that can react with various substrates. The specific structure of chloromethyldipropyl silane enables it to interact with both organic and inorganic materials, which is crucial for its applications in bioengineering and materials science.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of silane-based compounds. For instance, a study involving a bioactive propolis-silane system demonstrated significant antifungal activity against various fungi, suggesting that silanes can enhance the resistance of materials to biological degradation. The modification of lignocellulosic fillers with silanes resulted in composites that exhibited reduced mass loss when exposed to fungal attacks, indicating improved durability and resistance to biodegradation .

Table 1: Antifungal Activity of Propolis-Silane Composites

| Composite Type | Mass Loss (%) | Resistance Level |

|---|---|---|

| Untreated Wood | 4.0 | Low |

| Propolis-Treated Wood | 2.8 | Medium |

| Propolis-Silane Treated Wood | 1.5 | High |

Interaction with Biological Materials

Silane compounds like chloromethyldipropyl- can form chemical bonds with biological tissues, leading to enhanced adhesion properties in medical applications. The hydrolysis of silanes to form silanols is a critical step that allows them to bond effectively with surfaces, including biological substrates . This property is particularly beneficial in the development of medical adhesives and coatings that require strong adhesion to tissues.

Case Study 1: Polymer Composites

A study focused on silane-modified polymers illustrated how the incorporation of chloromethyldipropyl- could improve the mechanical properties of polymer composites. The research highlighted that moisture-curable compositions combining silane-modified polymers exhibited increased tensile strength without compromising flexibility . This dual functionality is vital for applications requiring durable yet flexible materials.

Case Study 2: Silylation Reactions

Research on silylation reactions has shown that chloromethyldipropyl- can be utilized in selective modifications of organic molecules. For example, silyl-directed borylation processes have been developed using this silane, demonstrating its utility in synthesizing complex organic structures with high selectivity . Such reactions are essential for advancing synthetic methodologies in organic chemistry.

Research Findings

- Hydrophobicity Enhancement : Silanes like chloromethyldipropyl- significantly alter the surface energy of substrates, enhancing hydrophobicity which can be beneficial in various biomedical applications .

- Chemical Bonding : The ability of silanes to form strong covalent bonds with both organic and inorganic materials makes them suitable for creating durable coatings and adhesives used in medical devices .

- Biodegradation Resistance : Modified composites using silanes exhibit improved resistance to biodegradation, making them suitable for long-term applications in environments prone to microbial attack .

Q & A

Q. What are the standard characterization techniques for verifying the structure of chloromethyldipropylsilane in synthetic chemistry?

To confirm the molecular structure and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis, Fourier-transform infrared (FTIR) spectroscopy to identify Si–Cl and C–H stretching modes, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For reproducibility, document the solvent system, instrument calibration standards, and peak integration parameters. Cross-referencing spectral data with literature or databases like the CRC Handbook of Chemistry and Physics is critical . Safety protocols for handling chlorosilanes, including inert atmosphere use and neutralization procedures, must be followed .

Q. How should researchers design experiments to assess the hydrolytic stability of chloromethyldipropylsilane under varying pH conditions?

A controlled hydrolysis study should include:

- Variables : pH (acidic, neutral, alkaline), temperature, and solvent polarity (aqueous vs. organic media).

- Methodology : Monitor reaction kinetics via time-resolved FTIR or Raman spectroscopy to track Si–Cl bond cleavage. Quantify chloride ion release using ion chromatography.

- Controls : Use inert solvents (e.g., dry toluene) under nitrogen to isolate pH effects. Include a reference compound (e.g., trimethylchlorosilane) for comparative stability analysis .

- Data Interpretation : Correlate degradation rates with pH to identify stability thresholds. Tabulate results in a matrix format (e.g., Table: Hydrolysis rate constants at 25°C vs. pH).

Q. What safety protocols are essential when handling chloromethyldipropylsilane in laboratory settings?

- Storage : Keep in sealed, corrosion-resistant containers under nitrogen, away from moisture.

- Handling : Use glove boxes or fume hoods with HEPA filters. Neutralize spills with sodium bicarbonate or specialized sorbents.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure, as chlorosilanes release HCl upon hydrolysis .

Advanced Research Questions

Q. How can contradictory data in literature regarding the catalytic efficiency of chloromethyldipropylsilane in cross-coupling reactions be resolved?

Contradictions often arise from differences in:

- Catalyst Loading : Compare molar ratios (e.g., 1–5 mol%) across studies.

- Substrate Scope : Test sterically hindered vs. electron-deficient substrates.

- Reaction Medium : Evaluate solvent effects (e.g., THF vs. DMF) on silane activation.

- Statistical Analysis : Apply multivariate regression to isolate dominant factors. For example, a meta-analysis of 20+ studies revealed that solvent polarity accounts for 62% of variability in yield discrepancies .

- Validation : Reproduce key studies under standardized conditions (e.g., fixed temperature/purity) to isolate experimental artifacts.

Q. What methodologies optimize the synthesis of chloromethyldipropylsilane to minimize byproducts like disiloxanes?

Advanced strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pt/C) vs. Lewis acids (e.g., AlCl₃) for selective Si–C bond formation.

- In Situ Monitoring : Use real-time GC-MS to detect intermediates (e.g., chloromethyldipropyldichlorosilane) and adjust reagent stoichiometry.

- Process Design : Adopt continuous-flow reactors to enhance mixing and reduce residence time, as demonstrated in silane production scale-up studies targeting >90% yield .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to trap water or HCl.

Q. How can computational modeling predict the reactivity of chloromethyldipropylsilane in surface functionalization applications?

- Density Functional Theory (DFT) : Model adsorption energies on substrates (e.g., SiO₂) to predict grafting efficiency.

- Molecular Dynamics (MD) : Simulate hydrolysis pathways under ambient vs. accelerated conditions.

- Validation : Cross-check computational results with XPS (X-ray photoelectron spectroscopy) data for surface Si–O bond formation .

Q. What experimental frameworks address the environmental persistence of chloromethyldipropylsilane degradation byproducts?

- Ecotoxicology Assays : Test chloride and silanol byproducts against Daphnia magna or Aliivibrio fischeri for acute toxicity.

- Fate and Transport Modeling : Use OECD guidelines to simulate hydrolysis half-lives in aquatic systems.

- Analytical Methods : Employ LC-QTOF-MS to identify trace organosilicon residues in environmental matrices .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative datasets (e.g., Table 2 in ) with statistical significance markers (p-values).

- Ethical Compliance : Document chemical sourcing (CAS 2550-06-3), purity certificates, and institutional safety approvals per ICMJE standards .

- Literature Synthesis : Use systematic review protocols (e.g., PRISMA) to address biases in existing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.